8-Amino-4-methoxyquinoline-2-carboxylic acid
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Overview
Description
8-Amino-4-methoxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are widely recognized for their biological activities and have been extensively studied for their potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-methoxyquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce various functional groups onto the quinoline ring . Green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
8-Amino-4-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of nucleic acids by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV . This leads to the disruption of bacterial DNA replication and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its iron-chelating properties and used in various biological applications.
Xanthurenic acid: A derivative of quinoline-2-carboxylic acid found in insects and known for its role in the life cycle of malaria parasites.
Quinolobactin: A siderophore produced by Pseudomonas fluorescens with applications in microbial studies.
Uniqueness
8-Amino-4-methoxyquinoline-2-carboxylic acid stands out due to its unique combination of amino and methoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
8-amino-4-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
ZCHGSDINVYUJNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=C2N)C(=O)O |
Origin of Product |
United States |
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